Carteolol hydrochloride

概要

説明

カルテオロール塩酸塩は、緑内障および高血圧の治療に主に使用される非選択的β遮断薬です。 これは、眼圧を低下させる能力で知られており、慢性開放隅角緑内障および眼圧亢進の管理に有効な薬剤となっています .

準備方法

カルテオロール塩酸塩の調製には、いくつかの合成ステップが含まれます。

3-アミノ-2-シクロヘキセノンの調製: この中間体は、シクロヘキサノンから始まる一連の反応によって合成されます。

テトラヒドロ-2,5(1H,6H)-キノリンジオンの調製: この化合物は、3-アミノ-2-シクロヘキセノンを適切な試薬と反応させることで得られます。

5-ヒドロキシ-3,4-ジヒドロ-2(1H)-キノロンの調製: このステップには、テトラヒドロ-2,5(1H,6H)-キノリンジオンの水酸化が含まれます。

5-(2,3-エポキシプロポキシ)-3,4-ジヒドロ-2(1H)-キノロンの調製: この中間体は、5-ヒドロキシ-3,4-ジヒドロ-2(1H)-キノロンをエピクロロヒドリンと反応させることで合成されます。

カルテオロール塩酸塩の調製: 最後のステップは、5-(2,3-エポキシプロポキシ)-3,4-ジヒドロ-2(1H)-キノロンをtert-ブチルアミンと反応させ、その後塩酸を添加してカルテオロール塩酸塩を形成します.

化学反応の分析

カルテオロール塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、対応するキノロン誘導体を形成することができます。

還元: 還元反応により、さまざまなヒドロキノリン誘導体に変換できます。

置換: カルテオロール塩酸塩は、特にキノロン環で、置換反応を起こし、さまざまなアナログを形成することができます。

一般的な試薬および条件: 一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。

科学研究への応用

カルテオロール塩酸塩は、広範な科学研究への応用があります。

化学: β遮断薬の研究における基準化合物として使用されます。

生物学: 研究者は、β遮断薬が細胞プロセスや受容体相互作用に与える影響を研究するために使用しています。

医学: 緑内障、高血圧、不整脈の治療における治療効果について広く研究されています。

科学的研究の応用

Carteolol hydrochloride is a nonselective beta-adrenergic blocking agent used primarily to lower intraocular pressure in the treatment of glaucoma and ocular hypertension . It is available as an ophthalmic solution and may be used alone or in combination with other medications to lower intraocular pressure .

Clinical Use

- Open-Angle Glaucoma and Ocular Hypertension: this compound ophthalmic solution is effective in lowering intraocular pressure in patients with chronic open-angle glaucoma and intraocular hypertension .

- Fixed Combination Therapy: this compound is also available in fixed combination ophthalmic solutions with latanoprost, a prostaglandin analog, for enhanced efficacy in decreasing intraocular pressure . The addition of alginate may sustain this compound's efficacy in decreasing intraocular pressure .

Dosage and Administration

- This compound ophthalmic solution is typically administered twice daily . However, a formulation with 1% alginic acid has been developed for once-daily dosing .

Efficacy

- Carteolol is a relatively potent nonselective beta-adrenoceptor antagonist with partial agonist activity .

- Twice-daily ocular administration of carteolol 1% or 2% lowers IOP by approximately 32% on average in patients with glaucoma or ocular hypertension, an efficacy equivalent to that of timolol 0.25% or 0.5% .

- A study involving 14 patients with open-angle glaucoma showed that carteolol 1% eye drops had a highly significant IOP-lowering effect. The mean decrease in IOP was as much as 41% of the initial value after the first day of treatment, and after one week of treatment, all the IOP values were close to 16-17 mm Hg .

- A new alginate formulation of carteolol 2% given once daily was as effective as standard carteolol 2% given twice daily with no meaningful differences regarding safety .

Pharmacokinetics

- Carteolol reduces intraocular pressure with little or no effect on pupil size or accommodation, in contrast to the miosis produced by cholinergic agents .

- The primary mechanism of the ocular hypotensive action of carteolol in reducing intraocular pressure is most likely a decrease in aqueous humor production, initiated by non-selective beta1 and beta2 adrenergic receptor blockade .

Corneal Permeability

- Combining carteolol with MH nanoparticles may enhance corneal penetration for water-soluble drugs, potentially enhancing bioavailability .

Safety and Tolerability

- Carteolol eyedrops lack local anesthetic activity, appear to cause less local irritation than timolol, and produce less pronounced decreases in heart rate or dyspnea, possibly due to partial agonist activity .

Data Tables

Case Studies

While the provided search results do not include specific, detailed case studies, several studies evaluate the efficacy and safety of this compound in patients with glaucoma and ocular hypertension . These studies generally involve a cohort of patients treated with this compound and monitored for changes in intraocular pressure and adverse effects.

Considerations

作用機序

カルテオロール塩酸塩の主な作用機序は、β1およびβ2アドレナリン受容体の非選択的遮断です。この遮断により、眼内の房水の産生が減少し、眼圧が低下します。さらに、内因性交感神経作動薬活性があり、治療効果に貢献しています。 カルテオロール塩酸塩は、セロトニン5-HT1Aおよび5-HT1B受容体のアンタゴニストとしても作用します .

類似化合物との比較

カルテオロール塩酸塩は、チモロール、ベタキソロール、レボブノロールなどの他のβ遮断薬と比較されます。

チモロール: 非選択的なβ遮断活性は類似していますが、内因性交感神経作動薬活性はありません。

ベタキソロール: 呼吸器系への副作用が少ない選択的なβ1アドレナリン受容体遮断薬です。

レボブノロール: 緑内障の治療に使用される別の非選択的なβ遮断薬で、カルテオロール塩酸塩と効力は類似していますが、薬物動態特性が異なります

カルテオロール塩酸塩は、非選択的なβ遮断と内因性交感神経作動薬活性の独自の組み合わせにより、汎用性があり効果的な治療薬となっています。

生物活性

Carteolol hydrochloride is a non-selective beta-adrenergic antagonist primarily used in ophthalmology to manage intraocular pressure (IOP) in conditions such as glaucoma. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical efficacy, and relevant case studies.

Chemical and Pharmacological Profile

- Chemical Formula : CHNO·HCl

- Molecular Weight : 328.84 g/mol

- Classification : Beta-adrenergic antagonist

Carteolol is characterized by its ability to block both beta-1 and beta-2 adrenergic receptors without significant intrinsic sympathomimetic activity or local anesthetic properties. Its primary mechanism involves reducing the production of aqueous humor, thereby lowering IOP effectively in patients with glaucoma .

The ocular hypotensive effect of carteolol is primarily attributed to its action on beta-adrenergic receptors in the ciliary body, leading to decreased aqueous humor production. Studies indicate that carteolol does not significantly affect pupil size or accommodation, making it favorable compared to other glaucoma treatments that may induce miosis .

Intraocular Pressure Reduction

Clinical trials have demonstrated the efficacy of carteolol in lowering IOP. For instance, a randomized controlled trial involving 176 patients showed that carteolol 1% reduced mean IOP from 25.0 mm Hg to 19.5 mm Hg over 12 weeks, comparable to timolol maleate 0.5%, which reduced IOP from 25.2 mm Hg to 19.6 mm Hg .

Persistence of Treatment

A retrospective study assessed the persistence rates of this compound combined with latanoprost compared to other fixed combinations. The results indicated a cumulative treatment persistence rate of 42% in the carteolol group over four years, significantly higher than the 34.7% observed in other combinations .

Antioxidant Properties

Recent research has highlighted the antioxidant potential of this compound. In a study involving lens epithelial cells exposed to ultraviolet B (UVB) irradiation, carteolol significantly reduced reactive oxygen species (ROS) production and increased cell viability at higher concentrations (10 M). This suggests a potential protective role against UV-induced oxidative stress, which could be relevant in cataract prevention .

Eye Drop Contamination Study

A study evaluated the contamination levels of this compound eye drops among glaucoma patients. The analysis included data from 244 bottles and highlighted demographic variations among users, such as age and gender. This research underscores the importance of maintaining sterility in ophthalmic preparations .

Bradycardia Risk Assessment

In another investigation, the cardiovascular effects of topical carteolol were examined in patients with ocular hypertension. The findings indicated that while both carteolol and timolol maleate were effective in reducing IOP, there were fewer reports of bradycardia associated with carteolol use compared to timolol .

Summary of Findings

| Study/Trial | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Trial | 176 patients | Carteolol 1% vs Timolol 0.5% | Similar IOP reduction; less bradycardia with carteolol |

| Persistence Study | 16,612 patients | Carteolol/Latanoprost | Higher persistence rates (42%) compared to other combinations |

| Antioxidant Study | Lens Epithelial Cells | Carteolol exposure before UVB | Reduced ROS; increased cell viability |

特性

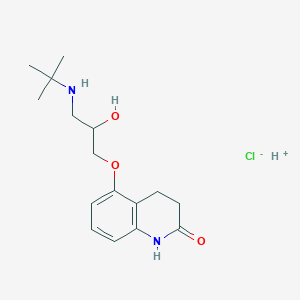

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBXRCFPOTXTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51781-06-7 (Parent) | |

| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045478 | |

| Record name | Carteolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51781-21-6 | |

| Record name | Carteolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | carteolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carteolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carteolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3-[(tert-butyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2-quinolone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARTEOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4797W6I0T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Carteolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. [] This blockade inhibits the effects of adrenaline and noradrenaline on these receptors. []

A: In the eye, this blockade reduces the production of aqueous humor, leading to a decrease in intraocular pressure. [] This effect makes it beneficial in treating glaucoma and ocular hypertension. [, , ]

A: Yes, this compound also possesses moderate intrinsic sympathomimetic activity (ISA). [, , ] This property means it can weakly stimulate beta-adrenergic receptors, potentially mitigating some of the side effects associated with complete beta-blockade. []

A: While this compound effectively lowers intraocular pressure similar to other beta-blockers, its ISA may contribute to a potentially more favorable effect on heart rate, particularly in patients with pre-existing bradycardia. [, ]

A: The molecular formula of this compound is C16H24N2O3·HCl, and its molecular weight is 328.84 g/mol. [, ]

A: Yes, UV spectrophotometry studies show that this compound has a maximum absorption wavelength (λ max) at 229 nm. [] This information is valuable for analytical methods development and quality control. [, ]

A: While the precise structural basis for ISA is not fully elucidated within the provided papers, it's suggested that the presence of specific substituents on the quinolinone ring system might play a role. []

A: this compound shares a similar quinolinone core structure with other beta-blockers, but variations in side chains contribute to differences in pharmacodynamic and pharmacokinetic properties like potency, selectivity for beta-receptor subtypes, and duration of action. [, ]

A: Research indicates that this compound can be susceptible to degradation in certain ophthalmic solutions, particularly in the presence of other drugs. [] Formulation strategies are crucial to ensure its stability and efficacy.

A: Researchers have explored various formulation approaches, including the use of long-acting formulations based on alginic acid. [] These formulations can prolong drug release, potentially improving patient compliance and reducing systemic side effects. []

A: Studies on long-acting capsules of this compound demonstrate prolonged plasma concentration without significant accumulation of the drug compared to conventional tablet formulations. [] This prolonged release allows for once-daily dosing, enhancing patient convenience. []

A: this compound is well-absorbed after oral administration, with peak plasma concentrations achieved within a few hours. [, ] It distributes widely throughout the body, except for limited penetration across the blood-brain barrier. [, ]

A: this compound is primarily eliminated through hepatic metabolism, with a small portion excreted unchanged in the urine. [] The major metabolite, 8-hydroxycarteolol, exhibits pharmacologic activity similar to the parent drug. []

A: The elimination half-life of this compound in humans ranges from 4 to 7 hours. [, ] This relatively short half-life necessitates multiple daily doses for conventional formulations to maintain therapeutic drug levels. [, ]

A: Yes, this compound can interact with other drugs that are metabolized by the same hepatic enzymes, potentially affecting the serum concentrations of either drug. [] For example, co-administration with haloperidol can increase haloperidol serum concentrations. []

A: Researchers have employed various in vitro models, including cultured human corneal epithelial cells (HCECs), to investigate the protective effects of this compound against UVB-induced damage. [] These studies demonstrate its ability to attenuate cell death and reduce the production of reactive oxygen species (ROS). [, ]

A: Studies using a mouse model of laser-induced choroidal neovascularization (CNV) highlight the anti-inflammatory effects of this compound. [] These findings suggest potential benefits beyond its IOP-lowering effects. [, ]

A: While this compound is generally well-tolerated, systemic side effects, though uncommon, can occur due to its absorption into the systemic circulation. [, ]

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is a widely used technique for quantifying this compound in biological samples. []

A: Yes, researchers have explored alternative approaches like chronocoulumetry for studying the adsorption and extraction behaviors of this compound on modified electrodes. [] This method offers a sensitive and selective approach for its determination in urine samples. []

A: The dissolution rate of this compound from its dosage form plays a crucial role in its absorption and overall bioavailability. [, ] Formulation strategies, such as the use of different excipients or particle size reduction, can be employed to optimize its dissolution characteristics.

A: Analytical methods for this compound quantification require rigorous validation to ensure their accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). [, ]

A: this compound, a synthetic quinolinone derivative, was first synthesized in the late 20th century. Its pharmacological properties as a non-selective beta-blocker led to its development and introduction as a therapeutic agent for hypertension and glaucoma. [, ]

A: Yes, emerging research explores the potential use of topical beta-blockers like Timolol Maleate and this compound in treating superficial infantile hemangiomas. [, , ] These findings highlight the potential for repurposing existing drugs based on a deeper understanding of their molecular mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。